MFCD18314829

Description

MFCD18314829 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances for research and industrial applications. Typically, such compounds are evaluated based on molecular formula, weight, physicochemical properties (e.g., solubility, logP), and pharmacological parameters (e.g., bioavailability, enzyme interactions) .

Properties

IUPAC Name |

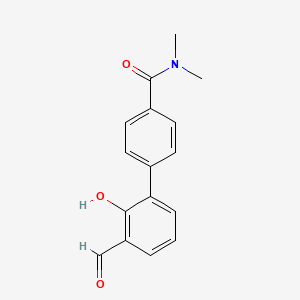

4-(3-formyl-2-hydroxyphenyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-17(2)16(20)12-8-6-11(7-9-12)14-5-3-4-13(10-18)15(14)19/h3-10,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNSEGQHYIBXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685294 | |

| Record name | 3'-Formyl-2'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874347-60-1 | |

| Record name | 3'-Formyl-2'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)benzaldehyde with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

Oxidation: The major product is 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-carboxyphenol.

Reduction: The major product is 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyphenol.

Substitution: The products vary depending on the substituents introduced to the phenyl ring.

Scientific Research Applications

6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethylaminocarbonyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Similar compounds are often compared using:

- Molecular Formula and Weight : Critical for understanding reactivity and synthesis pathways. For example, CAS 1022150-11-3 (C₂₇H₃₀N₆O₃, MW 486.57) and CAS 1046861-20-4 (C₆H₅BBrClO₂, MW 235.27) highlight the diversity in molecular complexity .

- Solubility and Lipophilicity : Parameters like logS (e.g., -2.99 for CAS 1046861-20-4) and logP (e.g., XLOGP3 = 2.15) determine bioavailability and formulation strategies .

- Polar Surface Area (TPSA) : TPSA values (e.g., 40.46 Ų for CAS 1046861-20-4) influence membrane permeability and drug-likeness .

Pharmacological and Toxicological Profiles

- Enzyme Interactions: CYP inhibition or P-gp substrate status (e.g., "No" for CAS 1046861-20-4) are critical for predicting drug-drug interactions .

Data Tables: Exemplar Comparisons

The tables below illustrate how this compound might be compared to similar compounds, based on parameters from the evidence:

Table 1: Structural and Physicochemical Comparison

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.